Home > Products > Screening Compounds P110492 > N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide - 1019096-07-1

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Catalog Number: EVT-3337524
CAS Number: 1019096-07-1
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of novel polyfunctionalized derivatives combines sulfonamide functionality with a β-lactam group (2-Azitidinone). They were designed and synthesized as potential antibacterial and antioxidant candidates. Several compounds within this series, specifically 5f, 5l, 5n, and 5r, demonstrated excellent antibacterial activity, exceeding that of the standard drug streptomycin. Compounds 5c, 5f, 5l, 5o, and 5r also exhibited moderate to good antioxidant properties in DPPH radical scavenging assays [].

Relevance: These compounds share the core structure of a substituted pyrazole ring with N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide. While the specific substituents differ, the presence of the pyrazole ring suggests potential similarities in their chemical behavior and biological activity. Both sets of compounds were also explored for their antibacterial properties. [https://www.semanticscholar.org/paper/889533dd3969332b5288703372b8570c9efee0a8] []

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors. Its development was based on optimizing a previous compound (compound 2) which exhibited high Akt2 inhibition and toxicity against HaCaT keratinocytes. Hu7691 demonstrates a 24-fold selectivity for Akt1 over Akt2 and exhibits low activity in inducing HaCaT apoptosis, suggesting an improved safety profile []. It has demonstrated excellent anticancer cell proliferation potency, promising kinase selectivity, and favorable pharmacokinetic properties. Its potential as a safer and effective anticancer agent led to the approval of an investigational new drug application by the National Medical Products Administration (NMPA) [, ].

Relevance: Hu7691 also contains a substituted pyrazole ring as a key structural element, similar to N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide. This shared feature highlights the versatility of the pyrazole scaffold in medicinal chemistry and its potential for diverse biological applications. [https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e, https://www.semanticscholar.org/paper/2c35c7f5100fc24f2eb55aea234d47d9d81650fc] [, ]

Compound Description: This compound is a complex heterocyclic molecule containing a central pyrazole ring, a thiazole ring, and a triazole ring. Its crystal structure reveals an envelope conformation for the pyrazole ring and significant twists within the molecule, as indicated by the dihedral angles between its rings. The crystal packing demonstrates intricate interactions involving C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions, contributing to a three-dimensional architecture [].

Relevance: Although this compound is structurally more complex than N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide, they both belong to the broad category of heterocyclic compounds containing a pyrazole ring. This connection underscores the prevalence of the pyrazole moiety in medicinal chemistry and its potential for diverse chemical modifications [].

Relevance: Even though it lacks a pyrazole ring, this compound shares the category of heterocyclic compounds with N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide. Its inclusion highlights the exploration of various heterocyclic scaffolds for the discovery of new drugs. [https://www.semanticscholar.org/paper/37edf3396bba007bf4ae0539d72202d4d71cfd66] []

Compound Description: ASP5854 is a novel, selective, and orally active dual adenosine A1 and A2A receptor antagonist. Preclinical studies demonstrated its potential in treating Parkinson’s disease (PD) and improving cognitive function []. ASP5854 showed efficacy in ameliorating catalepsy induced by A2A agonists and haloperidol in both mice and rats. It also potentiated the effects of L-DOPA in a PD rat model and restored dopamine content in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Moreover, ASP5854 reversed scopolamine-induced memory deficits in rats and improved cognitive performance in mice [].

Relevance: While ASP5854 is structurally distinct from N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide, it highlights the exploration of different heterocyclic scaffolds for targeting neurological disorders. The successful development of ASP5854 underscores the importance of investigating diverse chemical structures for therapeutic applications. [https://www.semanticscholar.org/paper/a296659e532170e46af0e6a97d8a082e43f66819] []

Properties

CAS Number

1019096-07-1

Product Name

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H22N4O3S/c1-14-7-5-6-8-17(14)22(28)25-21-11-15(2)26-27(21)23-24-18(13-31-23)16-9-10-19(29-3)20(12-16)30-4/h5-13H,1-4H3,(H,25,28)

InChI Key

WQZBFJWSMXXUFU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.